molecular formula C18H15NO2 B138807 Hpatt CAS No. 125709-38-8

Hpatt

カタログ番号 B138807
CAS番号: 125709-38-8
分子量: 277.3 g/mol
InChIキー: KQRSGYPRJFFWII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hypoxia-activated prodrugs (Hpatts) are a class of compounds that are designed to selectively target and kill cancer cells by exploiting the low oxygen levels (hypoxia) that are characteristic of solid tumors. Hpatts are a promising approach to cancer treatment, as they offer the potential for targeted therapy with reduced side effects compared to traditional chemotherapy.

作用機序

Hpatt work by exploiting the low oxygen levels in solid tumors. In hypoxic conditions, Hpatt are activated and converted into their cytotoxic form, which then selectively kills cancer cells. The mechanism of action of Hpatt is complex and involves a range of biochemical and physiological processes.
Biochemical and Physiological Effects
Hpatt have a range of biochemical and physiological effects on cancer cells, including DNA damage, inhibition of cell division, and induction of apoptosis (programmed cell death). Hpatt also have an impact on the tumor microenvironment, including reducing the levels of inflammatory cytokines and increasing the levels of anti-tumor immune cells.

実験室実験の利点と制限

Hpatt offer several advantages for laboratory experiments, including their selectivity for cancer cells and their potential for targeted therapy. However, Hpatt also have some limitations, including the need for hypoxic conditions for activation and the potential for off-target effects.

将来の方向性

There are many potential future directions for Hpatt research, including the development of new Hpatt compounds with improved efficacy and selectivity. Other areas of research include the optimization of Hpatt delivery methods, the development of combination therapies with other cancer treatments, and the investigation of Hpatt in different types of cancer.
Conclusion
Hpatt are a promising approach to cancer treatment that offer the potential for targeted therapy with reduced side effects compared to traditional chemotherapy. The scientific research on Hpatt has shown their effectiveness in killing cancer cells selectively in hypoxic conditions. With continued research and development, Hpatt have the potential to become an important tool in the fight against cancer.

合成法

Hpatt are synthesized using a variety of methods, including chemical synthesis and biotechnology. One common approach involves the incorporation of a nitro group into the prodrug molecule, which is then reduced to form the active drug in hypoxic conditions. Other methods involve the use of enzymes or other biological processes to activate the prodrug.

科学的研究の応用

Hpatt have been the subject of extensive scientific research, with numerous studies investigating their efficacy and potential clinical applications. In preclinical studies, Hpatt have been shown to selectively kill cancer cells in hypoxic conditions, while sparing normal cells. This selectivity is due to the fact that Hpatt are only activated in the low-oxygen environment of solid tumors.

特性

CAS番号

125709-38-8

製品名

Hpatt

分子式

C18H15NO2

分子量

277.3 g/mol

IUPAC名

3-hydroxy-3-phenyl-2,4-dihydropyrido[1,2-b]isoindol-6-one

InChI

InChI=1S/C18H15NO2/c20-17-15-9-5-4-8-14(15)16-10-11-18(21,12-19(16)17)13-6-2-1-3-7-13/h1-10,21H,11-12H2

InChIキー

KQRSGYPRJFFWII-UHFFFAOYSA-N

SMILES

C1C=C2C3=CC=CC=C3C(=O)N2CC1(C4=CC=CC=C4)O

正規SMILES

C1C=C2C3=CC=CC=C3C(=O)N2CC1(C4=CC=CC=C4)O

同義語

5-hydroxy-5-phenyl-7-azatricyclo(7.4.0.0(2,7))trideca-2,9(1),10,12-tetraen-8-one
HPATT

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。